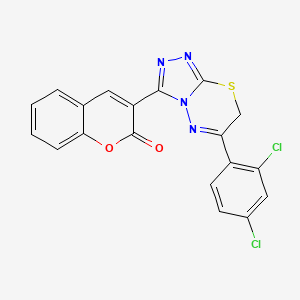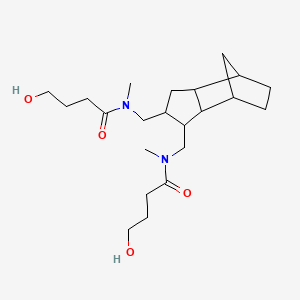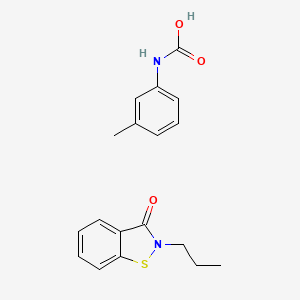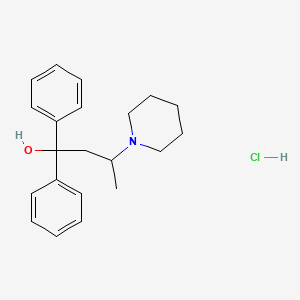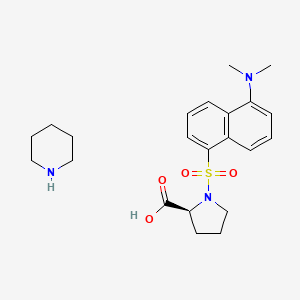
Einecs 305-040-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 305-040-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Einecs 305-040-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthesis typically involves a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. The industrial methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. Advanced technologies, such as automated reactors and real-time monitoring systems, are employed to optimize the production process and ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 305-040-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in different scientific and industrial applications.
Aplicaciones Científicas De Investigación
Einecs 305-040-5 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the development of new molecules and materials.
Biology: In biological research, this compound is utilized in studies related to enzyme activity, protein interactions, and cellular processes.
Industry: this compound is employed in various industrial processes, including the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of Einecs 305-040-5 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular mechanisms depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Einecs 305-040-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8: Known for its applications in organic synthesis and as a solvent.
Einecs 234-985-5: Used in the production of catalysts and as an oxidizing agent.
Einecs 239-934-0: Employed in the manufacturing of electronic materials and as a precursor in chemical synthesis.
Compared to these compounds, this compound offers distinct advantages in terms of its reactivity, stability, and versatility in various applications.
Propiedades
Número CAS |
94333-60-5 |
|---|---|
Fórmula molecular |
C22H31N3O4S |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid;piperidine |
InChI |
InChI=1S/C17H20N2O4S.C5H11N/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21;1-2-4-6-5-3-1/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21);6H,1-5H2/t15-;/m0./s1 |
Clave InChI |
XIAWABGWHRCFHB-RSAXXLAASA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O.C1CCNCC1 |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O.C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




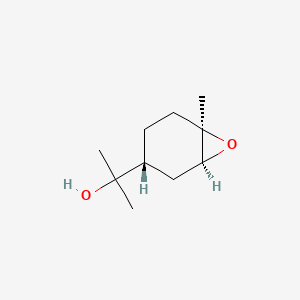
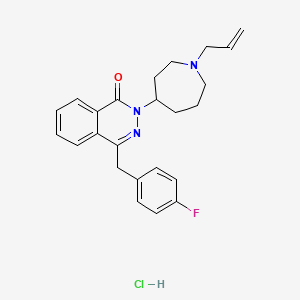

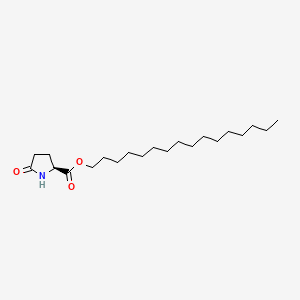
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
